molecular formula C9H9FO3 B1589047 Methyl 4-fluoro-2-methoxybenzoate CAS No. 204707-42-6

Methyl 4-fluoro-2-methoxybenzoate

Cat. No. B1589047
Key on ui cas rn: 204707-42-6
M. Wt: 184.16 g/mol
InChI Key: LJUAEPNTXDJBRX-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of methyl 2,4-difluorobenzoate (50 g, 290 mmol) in dioxane (300 mL) was added sodium methoxide (18.0 g, 333.21 mmol) and the reaction was stirred for 48 hours at 100° C. in an oil bath. The reaction mixture was cooled to room temperature and diluted with H2O (200 mL). The mixture was extracted with ethyl acetate (3×150 mL). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford methyl 4-fluoro-2-methoxybenzoate as colorless oil (50.0 g, 92%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:13][O-:14].[Na+]>O1CCOCC1.O>[F:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([O:14][CH3:13])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1)F
Name
sodium methoxide
Quantity
18 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 48 hours at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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